![molecular formula C11H9F3O2 B1602361 1-(4-(Trifluoromethyl)phenyl)butane-1,3-dione CAS No. 258346-69-9](/img/structure/B1602361.png)
1-(4-(Trifluoromethyl)phenyl)butane-1,3-dione
Overview
Description
1-(4-(Trifluoromethyl)phenyl)butane-1,3-dione, also known as 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, is a chemical compound with the molecular formula C10H7F3O2 . It has been used in the synthesis of a series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction .
Synthesis Analysis
The synthesis of this compound involves the use of ethyl trifluoroacetate and sodium ethoxide. The mixture is stirred under reflux at 75 °C for 10 hours . It has also been used as a ligand in the preparation of ternary lanthanide (Ln) complexes .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H9F3O2/c1-7(15)6-10(16)8-2-4-9(5-3-8)11(12,13)14/h2-5H,6H2,1H3 .Chemical Reactions Analysis
This compound has been used in the synthesis of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction . It has also been used in mixed-ligand chelate extraction of trivalent lanthanides .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 230.19 . The InChI code for this compound is 1S/C11H9F3O2/c1-7(15)6-10(16)8-2-4-9(5-3-8)11(12,13)14/h2-5H,6H2,1H3 .Scientific Research Applications
Tautomeric and Acid-Base Properties
1-(4-(Trifluoromethyl)phenyl)butane-1,3-dione, as a β-dicarbonyl compound, is relevant in the study of tautomeric and acid-base properties. For example, a study by Mahmudov et al. (2011) examined the tautomeric and acid-base properties of related azoderivatives of benzoylacetone, revealing insights into the structural and chemical behavior of such compounds (Mahmudov, Rahimov, Babanly, Hasanov, Pashaev, Gasanov, Kopylovich, Pombeiro, 2011).
Sensor Development
This compound is also utilized in the development of sensors. Kopylovich et al. (2011) used a similar compound, 1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, as an ionophore in copper-selective poly(vinyl) chloride membrane electrodes, indicating potential applications in selective sensing technologies (Kopylovich, Mahmudov, Pombeiro, 2011).
Photostabilization of Polymers
β-Dicarbonyl compounds, including derivatives of this compound, have been found effective in the photostabilization of polymers. Wu et al. (1991) discovered that compounds like benzoylacetone could photostabilize polyisoprene, suggesting applications in protecting materials from UV degradation (Wu, Chang, Mou, Rabek, 1991).
Luminescent Materials
Research by Wang et al. (2015) on the photoluminescent behavior of europium complexes with fluorinated β-diketones, like 4,4,4-trifluoro-1-(6-methoxy- naphthalen-2-yl)-butane-1,3-dione, illustrates the use of such compounds in developing materials with unique optical properties, potentially for use in lighting or display technologies (Wang, Liu, Fan, Yin, Hu, Zheng, 2015).
Dye-Sensitized Solar Cells
Another application is in dye-sensitized solar cells. A study by Islam et al. (2006) synthesized β-diketonato-ruthenium(II)-polypyridyl sensitizers, demonstrating how such compounds contribute to advancements in renewable energy technologies (Islam, Chowdhury, Chiba, Komiya, Fuke, Ikeda, Nozaki, Han, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of a series of nno ketoimines . Ketoimines are often used as ligands in coordination chemistry and can interact with various biological targets.
Mode of Action
It’s known that it can participate in Schiff base condensation reactions to form NNO ketoimines . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
Given its role in the synthesis of nno ketoimines , it may influence pathways where these compounds play a role.
Result of Action
Its role in the synthesis of nno ketoimines suggests that it may have a significant impact on cellular processes where these compounds are involved .
properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7(15)6-10(16)8-2-4-9(5-3-8)11(12,13)14/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIOGFQTFUVFFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586349 | |
Record name | 1-[4-(Trifluoromethyl)phenyl]butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
258346-69-9 | |
Record name | 1-[4-(Trifluoromethyl)phenyl]butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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